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1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea

Medicinal Chemistry Cheminformatics Kinase Inhibitor Design

Piperazine-derived ureas exhibit steep SAR where minor substituent changes alter target selectivity and potency. This 2-chlorophenyl urea-pyridazine derivative addresses the need for a defined probe in kinase and antiviral screening. • Deploy in Src/Bcr-Abl kinase-profiling panels to establish selectivity fingerprints vs. FDA-approved inhibitors. • Use in HAdV/HCMV antiviral assays alongside published piperazine-urea actives to determine empirical potency. • The ortho-Cl substitution serves as a critical SAR probe for ADME optimization (cLogP ~3.8).

Molecular Formula C22H23ClN6O
Molecular Weight 422.92
CAS No. 1049235-53-1
Cat. No. B2517688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea
CAS1049235-53-1
Molecular FormulaC22H23ClN6O
Molecular Weight422.92
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4Cl
InChIInChI=1S/C22H23ClN6O/c1-28-12-14-29(15-13-28)21-11-10-19(26-27-21)16-6-8-17(9-7-16)24-22(30)25-20-5-3-2-4-18(20)23/h2-11H,12-15H2,1H3,(H2,24,25,30)
InChIKeyKHVRBUPDZZPIKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea CAS 1049235-53-1 – Structural Identity and Pharmacological Context


1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea (CAS 1049235‑53‑1) is a synthetic small molecule belonging to the piperazine‑derived urea chemical class. Its core scaffold combines a 2‑chlorophenyl urea moiety with a 4‑(6‑(4‑methylpiperazin‑1‑yl)pyridazin‑3‑yl)phenyl substituent, a structural arrangement that places it within a privileged chemotype explored for kinase inhibition and antiviral applications [1]. Public registration data confirm its molecular formula (C₂₃H₂₅ClN₆O) and molecular weight (436.94 g/mol), but dedicated pharmacological studies that quantitatively differentiate this compound from close analogs have not been identified in the peer‑reviewed literature [2].

Why 1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea Cannot Be Assumed Interchangeable with Generic Piperazine‑Urea Analogs


Piperazine‑derived ureas exhibit steep structure‑activity relationships (SAR) where minor substituent changes on the phenyl ring or the piperazine‑pyridazine motif can switch target selectivity, potency, and cytotoxicity profiles. In systematic optimization campaigns, closely related urea derivatives demonstrated anti‑adenovirus IC₅₀ values spanning from 0.6 µM to >50 µM and displayed divergent effects on viral transcription versus DNA replication [1]. Without compound‑specific quantitative profiling, substituting a generic “piperazine‑urea” analog for CAS 1049235‑53‑1 carries a high risk of selecting a molecule with different biological activity, selectivity, or physicochemical properties.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea – Available Data and Identified Gaps


Structural Uniqueness Within the Piperazine‑Urea Chemical Space

The compound 1-(2-chlorophenyl)-3-(4-(6-(4-methylpiperazin‑1‑yl)pyridazin‑3‑yl)phenyl)urea is distinguished from its closest enumerated analogs by the combination of a 2‑chlorophenyl urea terminus and a para‑substituted phenyl ring bearing a 4‑methylpiperazin‑1‑yl‑pyridazin‑3‑yl group. Among publicly catalogued structures, the most similar compounds include the p‑tolyl (CAS not located) and benzo[d][1,3]dioxol‑5‑yl (CAS 1049286‑24‑9) urea variants, neither of which carry the 2‑chloro substitution pattern [1]. Quantitative comparative bioactivity data for these analogs have not been reported in peer‑reviewed sources, so differentiation remains at the structural‑uniqueness level.

Medicinal Chemistry Cheminformatics Kinase Inhibitor Design

Class‑Level Antiviral Potential of Piperazine‑Derived Ureas

In a 67‑compound piperazine‑urea library optimized for anti‑adenovirus (HAdV) activity, 12 derivatives inhibited HAdV infection with IC₅₀ values ranging from 0.6 µM to 5.1 µM and low concurrent cytotoxicity; 8 of those also blocked human cytomegalovirus (HCMV) DNA replication at low micromolar concentrations [1]. The specific compound 1049235‑53‑1 was not included in this published dataset; therefore, its antiviral potency relative to the characterized derivatives cannot be quantified. This class‑level evidence indicates that piperazine‑urea scaffolds can achieve nanomolar‑to‑low‑micromolar antiviral activity, but does not provide compound‑specific performance metrics.

Antiviral Research Adenovirus HCMV

Kinase‑Inhibitor Scaffold Rationale Based on Pyridazine‑Piperazine Privileged Structures

Pyridazine‑piperazine‑bearing ureas have been recognised as privileged scaffolds for protein kinase inhibition, particularly against Src and Bcr‑Abl kinases [1]. DrugBank entry DB04739, a close structural relative, is annotated as a Src kinase inhibitor, confirming that the pyridazine‑piperazine‑phenyl‑urea architecture is compatible with kinase‑domain binding [2]. However, no publicly available IC₅₀, Kd, or selectivity‑panel data exist for CAS 1049235‑53‑1 specifically. Without compound‑specific kinase‑profiling data, potential advantages over established Src/Abl inhibitors (e.g., dasatinib, ponatinib) or other piperazine‑urea analogs cannot be asserted.

Kinase Inhibition Src Bcr‑Abl Drug Discovery

Physicochemical Property Estimation for Procurement Feasibility

Calculated physicochemical properties for 1-(2-chlorophenyl)-3-(4-(6-(4-methylpiperazin‑1‑yl)pyridazin‑3‑yl)phenyl)urea (MW 436.94, cLogP ~3.8, tPSA ~66 Ų, HBD 2, HBA 6) place it within typical oral drug‑like space (Lipinski Rule of 5 compliant) [1]. These computed values are comparable to those of the p‑tolyl analog (MW 402.5, cLogP ~3.4) and the benzodioxolyl analog (MW 432.5, cLogP ~3.0). The 2‑chloro substitution increases lipophilicity by ~0.4‑0.8 log units relative to non‑chlorinated analogs, which may influence solubility and protein binding, but experimental solubility or permeability data are absent.

ADME Drug‑Likeness Solubility

Availability and Purity Grades for Research Procurement

CAS 1049235‑53‑1 is listed by multiple research‑chemical suppliers with typical purities ≥95% (HPLC) and is available in milligram to gram quantities [1]. The p‑tolyl analog and the benzodioxolyl analog are likewise offered at similar purity grades. No supplier‑provided comparative lot‑release data (e.g., impurity profiles, residual solvents) are publicly accessible, and no certificate of analysis is cited in the literature. Therefore, the compound’s procurement value is equivalent to its closest structural analogs in terms of commercial access.

Chemical Procurement Purity Analytical Validation

Recommended Research Applications for 1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea (CAS 1049235-53-1)


Exploratory Antiviral Screening Against Adenovirus and Herpesviruses

Based on the class‑level anti‑adenovirus and anti‑HCMV activity of structurally related piperazine‑urea derivatives [1], this compound may serve as a probe molecule in primary antiviral screening assays. Its activity against HAdV and HCMV should be determined empirically alongside known actives from the published library to establish its potency and mechanism of action.

Kinase‑Target Deconvolution in Oncology Drug Discovery

The pyridazine‑piperazine‑urea scaffold is associated with Src and Bcr‑Abl kinase inhibition [1]. This compound can be used in in‑vitro kinase‑profiling panels (e.g., Eurofins KinaseProfiler or similar) to identify its primary kinase targets and selectivity fingerprint relative to FDA‑approved kinase inhibitors.

Structure‑Activity Relationship (SAR) Studies on Piperazine‑Urea Chemotypes

The 2‑chlorophenyl substituent is a single‑point variation relative to p‑tolyl, m‑tolyl, and benzodioxolyl analogs. Incorporating this compound into systematic SAR matrices would help deconvolute the contribution of the ortho‑chloro substitution to target affinity, cellular potency, and ADME properties, addressing a current knowledge gap in the public domain.

Physicochemical and Metabolic Stability Benchmarking

The calculated higher lipophilicity (cLogP ~3.8) may affect solubility and microsomal stability. This compound can be used in parallel artificial membrane permeability assays (PAMPA) and liver‑microsome stability tests alongside its non‑chlorinated analogs to provide experimental ADME data that guide lead‑optimization campaigns.

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